molecular formula C9H7BrF2O2 B3059855 Methyl 4-(bromomethyl)-2,5-difluorobenzoate CAS No. 1355488-72-0

Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Cat. No.: B3059855
CAS No.: 1355488-72-0
M. Wt: 265.05
InChI Key: BUGNGBVWYRKVFF-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and two fluorine atoms attached to a benzene ring

Mechanism of Action

Target of Action

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with the palladium catalyst in a process known as transmetalation . This involves the transfer of an organic group from boron to palladium . The bromomethyl group in the compound serves as the organic group that is transferred in this process .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway that this compound is involved in . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The success of this reaction is due to its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many complex organic compounds .

Action Environment

The efficacy and stability of this compound in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances, and the specific conditions under which the reaction is carried out .

Biochemical Analysis

Biochemical Properties

It is known that bromomethyl groups can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution . The presence of fluorine atoms can also influence the reactivity and interactions of the compound with enzymes, proteins, and other biomolecules.

Cellular Effects

Compounds with similar structures have been used in the synthesis of potential anti-HIV agents , suggesting that they may have significant effects on cellular processes.

Molecular Mechanism

Bromomethyl groups are known to participate in free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound is an ester, and esters are generally stable under normal conditions but can undergo hydrolysis over time .

Metabolic Pathways

Bromomethyl groups are known to participate in various biochemical reactions, suggesting that this compound could potentially interact with various enzymes and cofactors in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate typically involves the bromination of methyl 2,5-difluorobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-2,5-difluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is unique due to the presence of two fluorine atoms on the benzene ring. This structural feature imparts distinct electronic properties, enhancing the compound’s reactivity and stability compared to its non-fluorinated analogs. The fluorine atoms also influence the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 4-(bromomethyl)-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNGBVWYRKVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)F)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195324
Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355488-72-0
Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355488-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(bromomethyl)-2,5-difluorobenzoate
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Synthesis routes and methods I

Procedure details

A solution of methyl 2,5-difluoro-4-methylbenzoate (Preparation 2, 500 mg, 2.69 mmol), N-bromosuccinimide (526 mg, 2.96 mmol) and dibenzoyl peroxide (20 mg, 0.08 mmol) dissolved in carbon tetrachloride (10 mL) was heated to reflux at 85° C. for 18 hours. The mixture was cooled to room temperature, dichloromethane (20 mL) added and the mixture poured into a separating funnel. The resulting organic layer was separated and washed successively with water (20 mL) and aqueous sodium thiosulphate solution (20 mL). The organic layer was dried over magnesium sulphate and filtered. The solvent was removed under reduced pressure to give an oil (748 mg). The crude product was purified by flash column chromatography (Biotage™ 50 g silica cartridge) eluting with 10% ethyl acetate in heptane to give the title compound (479 mg, 67%) as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To methyl 2,5-difluoro-4-methylbenzoate (Preparation 26, 55 g, 0.29 mol) in carbon tetrachloride (0.4 L) was added N-bromosuccinimide (52.6 g, 0.29 mol) and dibenzoyl peroxide (1 g, 3.5 mmol) and heated at 88° C. for 5 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and allowed to stand for 18 hours, then washed with water (400 mL), brine (100 mL), dried over sodium sulphate and concentrated in vacuo. The resulting solid was triturated with n-heptane (120 mL) and recrystallised from hot n-heptane (50 mL) to yield the title compound as a pale yellow solid (28.5 g, 36%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
36%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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